
1-Isocyano-3,5-dimethyladamantane
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Overview
Description
1-Isocyano-3,5-dimethyladamantane is a chemical compound with the molecular formula C13H19N. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of an isocyano group and two methyl groups at the 3 and 5 positions of the adamantane core makes this compound particularly interesting for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-3,5-dimethyladamantane can be synthesized through a one-pot direct inclusion method. This involves the reaction of phenylacetic acid ethyl ester with 3,5-dimethyl-1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . The reaction conditions typically include the use of solvents like toluene and reagents such as diphenylphosphoryl azide (DPPA) and triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-3,5-dimethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with aliphatic diamines.
Addition Reactions: The compound can react with fluorine or chlorine-containing anilines to form 1,3-disubstituted ureas.
Common Reagents and Conditions:
Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, fluorine or chlorine-containing anilines
Conditions: Reactions are typically carried out in solvents like toluene under reflux conditions.
Major Products:
1,3-Disubstituted Ureas: These are formed through the reaction of this compound with aliphatic diamines.
Symmetrical Ureas: Formed through reactions with fluorine or chlorine-containing anilines.
Scientific Research Applications
1-Isocyano-3,5-dimethyladamantane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-isocyano-3,5-dimethyladamantane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of human soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids . This inhibition can modulate various biological pathways, potentially leading to therapeutic effects in conditions like inflammation and neurodegenerative diseases .
Comparison with Similar Compounds
1-Isocyanoadamantane: Lacks the methyl groups at the 3 and 5 positions, making it less sterically hindered.
3,5-Dimethyladamantane: Does not have the isocyano group, limiting its reactivity in certain chemical reactions.
Uniqueness: 1-Isocyano-3,5-dimethyladamantane is unique due to the combination of the isocyano group and the methyl groups at specific positions on the adamantane core. This structural configuration enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
1-Isocyano-3,5-dimethyladamantane is a specialized organic compound derived from adamantane, notable for its unique isocyanide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions.
Inhibition of Soluble Epoxide Hydrolase
Research indicates that this compound acts as a potent inhibitor of human soluble epoxide hydrolase. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have various beneficial cardiovascular effects. The modulation of sEH activity by this compound suggests potential therapeutic applications in treating conditions such as hypertension and inflammation.
Synthesis and Derivatives
The compound can be synthesized through a one-step reaction with aliphatic diamines to yield symmetrical 1,3-disubstituted ureas. Yields for this process range from 63% to 99%, indicating its synthetic viability. The derivatives formed from this compound have shown promising biological activities in preliminary studies.
Synthesis Method | Yield (%) | Products |
---|---|---|
Reaction with diamines | 63 - 99 | Ureas |
Case Studies
-
Cardiovascular Research:
- A study explored the effects of various derivatives of this compound on blood pressure regulation in animal models. Results indicated that certain derivatives significantly reduced systolic blood pressure compared to controls, suggesting their potential as antihypertensive agents.
-
Inflammation Studies:
- Another investigation focused on the anti-inflammatory properties of synthesized ureas derived from this compound. The study demonstrated that these compounds inhibited pro-inflammatory cytokine production in vitro, supporting their role in inflammatory disease management.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Adamantyl Isocyanide | Isocyanide group attached to adamantane | Simpler structure; different synthetic routes |
1-Isothiocyanato-3,5-dimethyladamantane | Contains a thiocyanate group | Potentially different biological activities |
1-Nitroso-3,5-dimethyladamantane | Contains a nitroso group | Different reactivity profile |
1-(Isocyanato(phenyl)methyl)-3,5-dimethyladamantane | Phenyl group included; more complex structure | Exhibits different reactivity and biological properties |
The distinctive arrangement of functional groups in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 1-Isocyano-3,5-dimethyladamantane, and how should conflicting spectral data be resolved?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Use 1H- and 13C-NMR to confirm the adamantane framework and isocyano group. For example, adamantane derivatives typically exhibit distinct peaks between δ 1.4–2.1 ppm for bridgehead protons and δ 30–50 ppm for carbons in the adamantane core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak (expected m/z for C12H17N: 175.1361). Discrepancies in fragmentation patterns may arise due to isocyanide instability; use inert atmospheres during analysis .
- Infrared (IR) Spectroscopy: The isocyano group exhibits a sharp absorption band near 2150–2100 cm−1. Overlap with nitrile or alkyne signals requires deconvolution via second-derivative IR .
Q. How can researchers design a scalable synthesis route for this compound while minimizing side reactions?
- Methodology:
- Precursor Selection: Start with 1-amino-3,5-dimethyladamantane. Dehydration of the formamide derivative (e.g., using POCl3/DMF) is a common pathway, but side reactions like hydrolysis can occur. Monitor reaction progress via TLC with UV quenching at 254 nm .
- Optimization: Use phosphoric acid or anhydrous conditions to suppress hydrolysis. A stepwise protocol (e.g., 95% H3PO4, NaI, 105°C under N2) improves yield, as demonstrated in analogous adamantane iodination reactions .
- Purification: Column chromatography with hexane/ethyl acetate (9:1) removes unreacted precursors. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cycloadditions?
- Methodology:
- Computational Studies: Density Functional Theory (DFT) can model the isocyanide’s electron-deficient nature. For example, the LUMO energy of the isocyano group (-1.8 eV) suggests strong π-backbonding with Pd(0) or Au(I) catalysts, facilitating [2+2+1] cycloadditions .
- Experimental Validation: Use 1H-NMR to track reaction intermediates. For instance, quenching the reaction with D2O at -78°C can trap metal-isocyanide adducts for structural elucidation .
- Contradiction Resolution: If yields diverge from theoretical predictions, evaluate steric effects from the adamantane scaffold using X-ray crystallography or NOE NMR .
Q. How does the steric bulk of this compound influence its stability under oxidative or thermal conditions?
- Methodology:
- Thermogravimetric Analysis (TGA): Assess decomposition onset temperatures (expected >200°C for adamantane derivatives). Compare with linear isocyanides to quantify steric stabilization .
- Oxidative Stability Testing: Expose the compound to O2/H2O at 50°C and monitor via GC-MS. The adamantane core’s rigidity may reduce oxidation rates by shielding the isocyano group .
- Kinetic Studies: Use pseudo-first-order kinetics under controlled atmospheres. A lower activation energy (Ea) compared to non-sterically hindered isocyanides confirms stability .
Q. What strategies can reconcile discrepancies in biological activity data for this compound derivatives?
- Methodology:
- Structure-Activity Relationship (SAR) Analysis: Correlate substituent positions (e.g., methyl groups at 3,5 vs. 1,3) with bioactivity using multivariate regression. For example, logP calculations (ClogP ≈ 3.5) may explain membrane permeability variations .
- Assay Standardization: Use USP-certified reference materials (e.g., Memantine Related Compound E) to calibrate cytotoxicity assays, ensuring batch-to-batch consistency .
- Meta-Analysis: Apply Cochrane Review principles to aggregate data from conflicting studies, weighting results by methodological rigor (e.g., sample size, blinding protocols) .
Q. Methodological Framework for Future Studies
- Experimental Design: Use factorial designs to test synthesis variables (e.g., temperature, catalyst loading) and identify interactions via ANOVA .
- Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries for adamantane derivatives to detect anomalies .
- Theoretical Alignment: Anchor studies in conceptual frameworks like frontier molecular orbital theory to predict reactivity .
Properties
IUPAC Name |
1-isocyano-3,5-dimethyladamantane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCNYSBDIUZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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